

Application of Fmoc-Lys(5-FAM)-OH in Cellular Imaging: A Detailed Guide

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Compound of Interest

Compound Name: *Fmoc-Lys(5-FAM)-OH*

Cat. No.: *B571853*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(5-FAM)-OH is a critical reagent in modern cell biology and drug development, serving as a fluorescent building block for the synthesis of labeled peptides. This derivative of the amino acid lysine is protected at its α -amino group by a fluorenylmethyloxycarbonyl (Fmoc) group, making it ideal for solid-phase peptide synthesis (SPPS). The ε -amino group is covalently linked to 5-carboxyfluorescein (5-FAM), a widely used green fluorescent dye.

The primary application of **Fmoc-Lys(5-FAM)-OH** is not as a direct imaging agent but as a component for creating custom fluorescently labeled peptides. These peptides are then utilized in a variety of cellular imaging applications to probe biological processes with high specificity and sensitivity. The key advantage of this approach is the ability to strategically position the fluorescent label within a peptide sequence that can target specific proteins, cellular compartments, or serve as a substrate for enzymatic activity.

Physicochemical and Spectral Properties

Proper experimental design requires a thorough understanding of the properties of the 5-FAM fluorophore.

| Property | Value | Reference |
|--|---------------------------------------|---------------------|
| Molecular Weight | 726.73 g/mol | [1] |
| Excitation Maximum (λ_{ex}) | ~493 nm | [1] |
| Emission Maximum (λ_{em}) | ~517 nm | [1] |
| Extinction Coefficient | 83,000 $\text{cm}^{-1} \text{M}^{-1}$ | [1] |
| Solvent for Stock Solution | DMF (Dimethylformamide) | [1] |

Note: The fluorescence of FAM is pH-sensitive and is significantly reduced in acidic environments ($\text{pH} < 7$). This is an important consideration for studies involving acidic organelles like lysosomes or endosomes.

Key Applications in Cellular Imaging

The use of peptides synthesized with **Fmoc-Lys(5-FAM)-OH** enables a range of cellular imaging applications:

- Tracking Cellular Uptake and Localization: By incorporating 5-FAM into cell-penetrating peptides (CPPs) or other targeting peptides, researchers can visualize and quantify their internalization into living cells.[\[2\]](#)[\[3\]](#)[\[4\]](#) This is crucial for the development of peptide-based drug delivery systems.
- Fluorescence Resonance Energy Transfer (FRET) Assays: 5-FAM is a common donor fluorophore in FRET pairs, often paired with acceptors like TAMRA or Dabcyl.[\[1\]](#)[\[5\]](#)[\[6\]](#) Peptides designed with a FRET pair flanking an enzyme cleavage site can be used to monitor enzymatic activity, such as that of proteases, in real-time within a cellular context.[\[1\]](#)[\[6\]](#)
- Visualizing Protein-Peptide Interactions: A 5-FAM labeled peptide that binds to a specific protein can be used to visualize the localization of that protein within the cell through techniques like confocal microscopy.

Experimental Protocols

Protocol 1: Synthesis of a 5-FAM Labeled Peptide

This protocol provides a general overview of incorporating **Fmoc-Lys(5-FAM)-OH** into a peptide sequence using automated solid-phase peptide synthesis (SPPS).

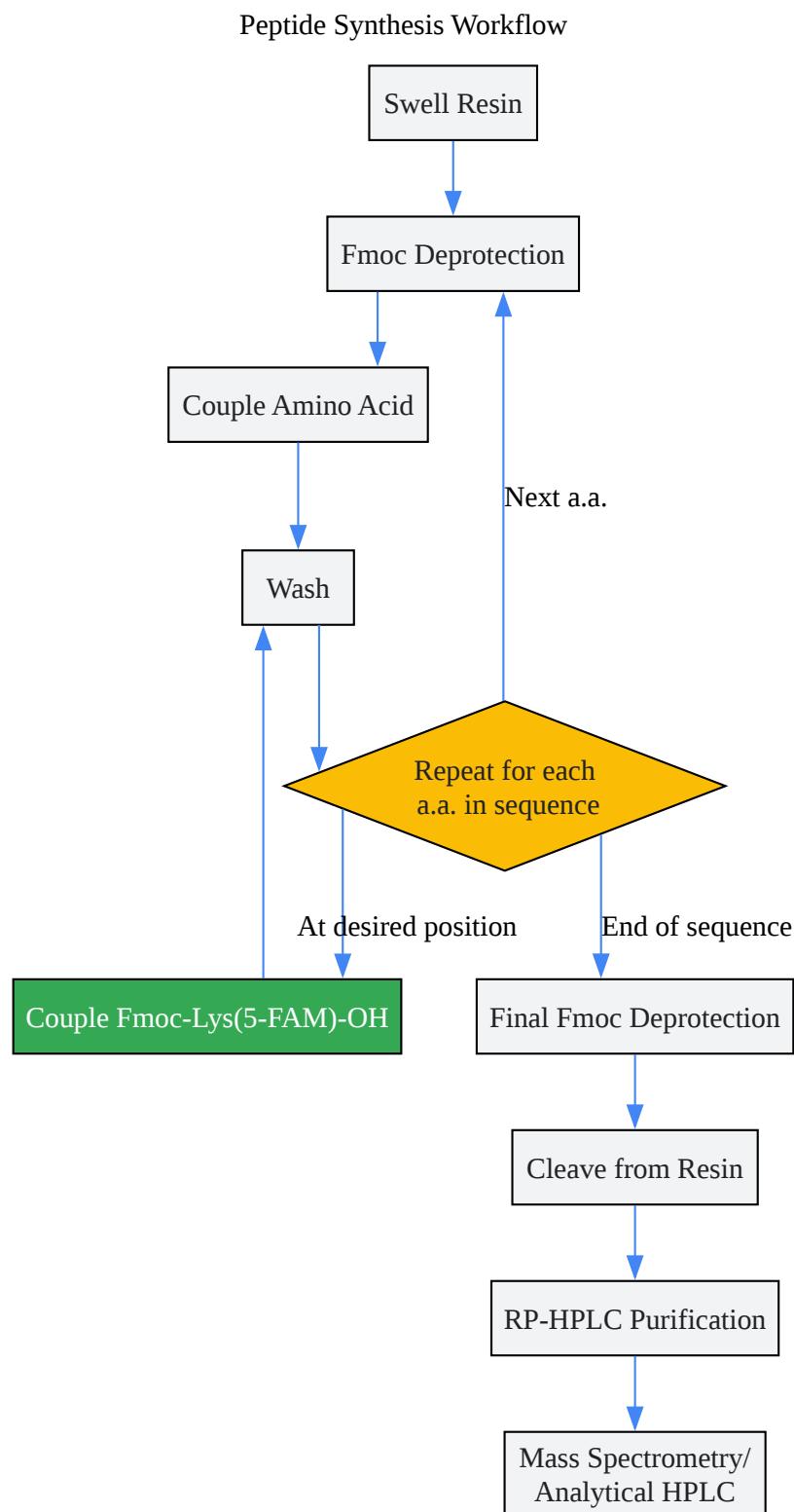
Materials:

- Fmoc-protected amino acids
- **Fmoc-Lys(5-FAM)-OH**
- Rink Amide resin
- Coupling reagents (e.g., HCTU, DIC)
- Base (e.g., NMM, DIPEA)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Anhydrous DMF
- Dichloromethane (DCM)
- Methanol
- Diethyl ether
- Automated peptide synthesizer

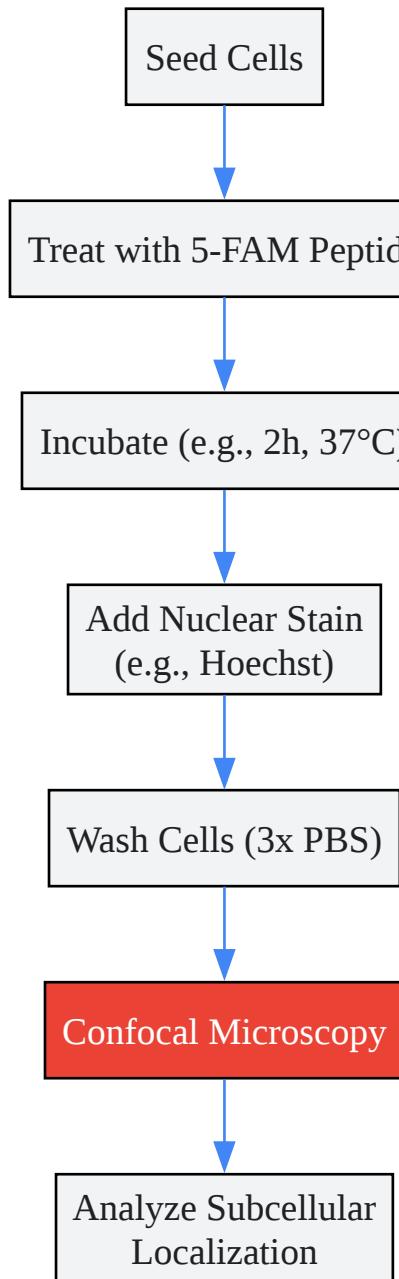
Methodology:

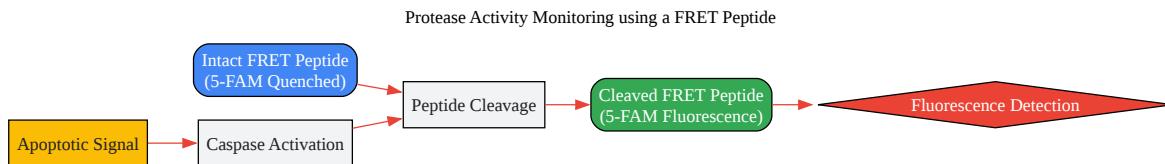
- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

- Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base in DMF.
- Capping (Optional): Cap any unreacted amino groups using acetic anhydride.
- Iterative Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
- Incorporation of **Fmoc-Lys(5-FAM)-OH**: In the desired position, use **Fmoc-Lys(5-FAM)-OH** as the amino acid for the coupling step. Note that due to the bulky nature of the dye, a longer coupling time or a double coupling may be necessary.[2]
- Final Deprotection: Remove the final Fmoc group from the N-terminus.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.



Cellular Uptake Imaging Workflow





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